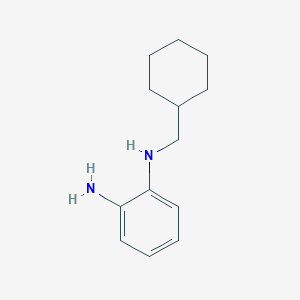

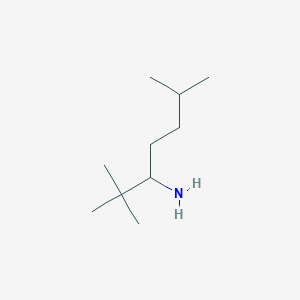

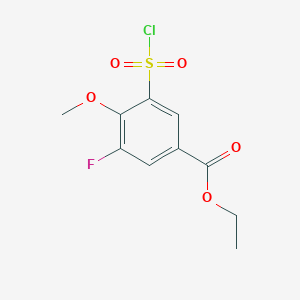

![molecular formula C7H17NO2 B1517936 2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol CAS No. 1156380-97-0](/img/structure/B1517936.png)

2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol

Übersicht

Beschreibung

“2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol” is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

The synthesis of similar compounds often involves reactions with 2-methoxyethylamine3. However, the specific synthesis process for “2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of “2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol” is not explicitly mentioned in the available literature. However, similar compounds often contain a methoxyethyl group attached to an amino group4.Chemical Reactions Analysis

The specific chemical reactions involving “2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol” are not detailed in the available literature. However, compounds with similar structures, such as 2-methoxyethylamine, are known to participate in various chemical reactions5.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol” are not explicitly mentioned in the available literature. However, similar compounds often have properties such as being a liquid at room temperature and having a specific refractive index78.Wissenschaftliche Forschungsanwendungen

Microtubule Assembly Inhibition

2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol is noted for its role in the structure of TZT-1027, a derivative of dolastatin 10. TZT-1027 is known for its cytotoxicity and ability to inhibit microtubule assembly, which is a crucial mechanism in cell division, by binding to tubulins. This property makes it a significant compound in cancer research, particularly in studying its effects on patients with advanced solid tumors (de Jonge et al., 2005).

Amino Acid Transport and Imaging

The compound also appears in the structure of substances like methyl-[11C]l-methionine ([11C]MET), used in positron emission tomography (PET) for brain tumors. [11C]MET PET reflects amino acid transport and is more sensitive than magnetic resonance imaging in stereotactic biopsy planning. It's instrumental in delineating both solid tumor tissue and infiltrating tumor parts in the brain, offering insights into tumor behavior and aiding in management decisions (Kracht et al., 2004).

Biomonitoring of Exposure

Techniques for assessing exposure to compounds like 1-alkoxy-2-propanol acetates (which contain harmful isomers) use biomonitoring of urinary 2-alkoxypropionic acids. The study of these compounds, including methoxyacetic acid (MAA) and others, is crucial in workplaces where exposure to different glycol ethers occurs. This research provides a valuable perspective on occupational safety and health (Laitinen, 1997).

Metabolic Studies and Drug Analysis

The compound is also significant in the study of drug metabolism, such as the metabolism of atenolol. Understanding the disposition and metabolic pathways of drugs in the human body, including the identification of minor metabolites and their pharmacological activities, is critical for drug development and therapeutic monitoring (Reeves et al., 1978).

Implications in Parkinsonism Studies

The compound's structure is similar to substances studied in the context of Parkinson's disease, like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Research on such compounds helps in understanding the biochemical abnormalities in parkinsonism, including the comparative analysis of biogenic amine metabolites in cerebrospinal fluid and urine (Burns et al., 1985).

Safety And Hazards

The safety and hazards associated with “2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol” are not explicitly mentioned in the available literature. However, similar compounds, such as bis(2-methoxyethyl) ether, are known to be highly flammable and toxic if swallowed9.

Zukünftige Richtungen

The future directions for the study and application of “2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol” are not explicitly mentioned in the available literature. However, similar compounds are often used in the synthesis of other chemicals1011.

Please note that the information provided is based on the available literature and may not be fully accurate or complete. For more detailed information, further research or consultation with a chemical expert is recommended.

Eigenschaften

IUPAC Name |

2-(2-methoxyethylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,6-9)8-4-5-10-3/h8-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVYYBPSAJYYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

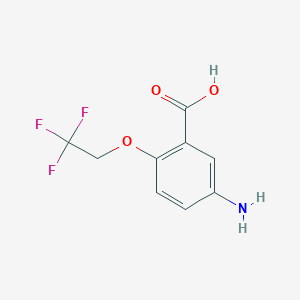

![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)

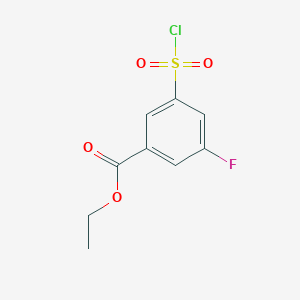

![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)

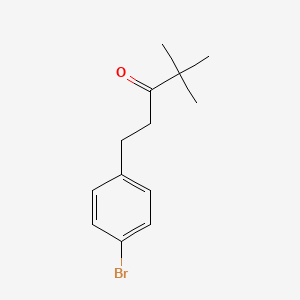

![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)

![2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1517876.png)